Lipophilicity and Polarity: 1H-Furo[3,4-b]pyrrole vs. its Saturated Analog
1H-Furo[3,4-b]pyrrole exhibits a calculated LogP of 1.76 and a polar surface area (PSA) of 28.93 Ų [1]. In contrast, its saturated analog, hexahydro-1H-furo[3,4-b]pyrrole, has a significantly lower LogP of 0.32 and a reduced PSA of 21.26 Ų [1]. This represents a 4.4-fold difference in calculated lipophilicity, a critical determinant of passive membrane permeability and oral bioavailability.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP: 1.76; PSA: 28.93 Ų |
| Comparator Or Baseline | Hexahydro-1H-furo[3,4-b]pyrrole: LogP: 0.32; PSA: 21.26 Ų |
| Quantified Difference | LogP difference: +1.44 (4.4x more lipophilic); PSA difference: +7.67 Ų |
| Conditions | Calculated physicochemical properties from Chemsrc database |
Why This Matters
For procurement in drug discovery programs, the aromatic 1H-Furo[3,4-b]pyrrole core provides a superior starting point for designing lead-like molecules with balanced lipophilicity and polarity compared to its saturated analog.
- [1] Chemsrc. 1H-furo[3,4-b]pyrrole and Hexahydro-1H-furo[3,4-b]pyrrole Physicochemical Properties. View Source
